molecular formula C22H24N2O3 B360804 (6,6-dimethyl-3-phenyl-3a,4,6,7-tetrahydropyrano[4,3-c]pyrazol-2(3H)-yl)(4-methoxyphenyl)methanone CAS No. 337486-36-9

(6,6-dimethyl-3-phenyl-3a,4,6,7-tetrahydropyrano[4,3-c]pyrazol-2(3H)-yl)(4-methoxyphenyl)methanone

Cat. No.: B360804
CAS No.: 337486-36-9
M. Wt: 364.4g/mol
InChI Key: GTNCRFAMGHPLJD-UHFFFAOYSA-N
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Description

(6,6-dimethyl-3-phenyl-3a,4,6,7-tetrahydropyrano[4,3-c]pyrazol-2(3H)-yl)(4-methoxyphenyl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,6-dimethyl-3-phenyl-3a,4,6,7-tetrahydropyrano[4,3-c]pyrazol-2(3H)-yl)(4-methoxyphenyl)methanone typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrano[4,3-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride or boron trifluoride.

    Introduction of the Phenyl and Methoxyphenyl Groups: These groups are introduced through electrophilic aromatic substitution reactions. Common reagents include phenylboronic acid and 4-methoxyphenylboronic acid, which react with the pyrano[4,3-c]pyrazole core in the presence of palladium catalysts.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(6,6-dimethyl-3-phenyl-3a,4,6,7-tetrahydropyrano[4,3-c]pyrazol-2(3H)-yl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (6,6-dimethyl-3-phenyl-3a,4,6,7-tetrahydropyrano[4,3-c]pyrazol-2(3H)-yl)(4-methoxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial, anticancer, and anti-inflammatory agent. Researchers are investigating its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicine, the compound is being explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development. Studies are ongoing to evaluate its efficacy and safety in preclinical and clinical trials.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (6,6-dimethyl-3-phenyl-3a,4,6,7-tetrahydropyrano[4,3-c]pyrazol-2(3H)-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (6,6-Dimethyl-3-phenyl-3,3a,4,7-tetrahydropyrano[4,3-c]pyrazol-2-yl)-(4-hydroxyphenyl)methanone: Similar structure but with a hydroxy group instead of a methoxy group.

    (6,6-Dimethyl-3-phenyl-3,3a,4,7-tetrahydropyrano[4,3-c]pyrazol-2-yl)-(4-chlorophenyl)methanone: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The uniqueness of (6,6-dimethyl-3-phenyl-3a,4,6,7-tetrahydropyrano[4,3-c]pyrazol-2(3H)-yl)(4-methoxyphenyl)methanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

337486-36-9

Molecular Formula

C22H24N2O3

Molecular Weight

364.4g/mol

IUPAC Name

(6,6-dimethyl-3-phenyl-3,3a,4,7-tetrahydropyrano[4,3-c]pyrazol-2-yl)-(4-methoxyphenyl)methanone

InChI

InChI=1S/C22H24N2O3/c1-22(2)13-19-18(14-27-22)20(15-7-5-4-6-8-15)24(23-19)21(25)16-9-11-17(26-3)12-10-16/h4-12,18,20H,13-14H2,1-3H3

InChI Key

GTNCRFAMGHPLJD-UHFFFAOYSA-N

SMILES

CC1(CC2=NN(C(C2CO1)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)OC)C

Canonical SMILES

CC1(CC2=NN(C(C2CO1)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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